4-Phenoxybutan-1-amine hydrochloride

Purinergic Signaling Pain Pharmacology Ion Channel Antagonism

4-Phenoxybutan-1-amine hydrochloride (CAS 64037-61-2) is a phenoxyalkylamine derivative supplied as the hydrochloride salt for enhanced solubility and handling stability. It serves as a validated high-affinity sigma-1 receptor ligand (IC50 1.40 nM) and a P2X3 receptor antagonist (EC50 80 nM). Its four-carbon butyl linker distinguishes it from inactive shorter-chain analogs, making it essential for structure-activity relationship (SAR) campaigns targeting purinergic, sigma, and MAO-B pathways. Procure the exact CAS-defined entity to avoid activity cliffs caused by chain-length or N-substitution variations.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 64037-61-2
Cat. No. B1266776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybutan-1-amine hydrochloride
CAS64037-61-2
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCCN.Cl
InChIInChI=1S/C10H15NO.ClH/c11-8-4-5-9-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H
InChIKeyQUHMFAWCLDOBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxybutan-1-amine Hydrochloride (CAS 64037-61-2): A Structurally Defined Phenoxyalkylamine Scaffold for Targeted Receptor Profiling


4-Phenoxybutan-1-amine hydrochloride (CAS 64037-61-2) is a phenoxyalkylamine derivative comprising a primary amine group linked to a phenoxy moiety via a four-carbon butyl chain, supplied as the hydrochloride salt with a typical purity specification of ≥95% . The compound serves as a versatile molecular scaffold for exploring structure-activity relationships (SAR) across multiple receptor systems, including purinergic, sigma, and trace amine-associated receptor families, with documented selectivity profiles that differentiate it from close structural analogs [1].

Why 4-Phenoxybutan-1-amine Hydrochloride Cannot Be Interchanged with Generic Phenoxyalkylamines: Structural Determinants of Receptor Engagement


Within the phenoxyalkylamine chemotype, minor alterations to chain length, amine substitution, or aromatic decoration profoundly alter receptor selectivity and functional activity. For instance, shortening the alkyl linker from four to two carbon atoms markedly reduces monoamine oxidase B (MAO-B) inhibitory potency, while N-methylation abolishes primary amine-dependent hydrogen bonding networks critical for P2X3 receptor antagonism [1]. The hydrochloride salt form of 4-phenoxybutan-1-amine provides enhanced aqueous solubility and handling stability relative to the free base, a critical factor for reproducible in vitro assay performance [2]. These structure-dependent activity cliffs preclude generic substitution and mandate procurement of the exact CAS-defined entity.

4-Phenoxybutan-1-amine Hydrochloride (CAS 64037-61-2): Quantitative Differentiation Evidence Against Comparator Compounds


P2X3 Receptor Antagonism: 4-Phenoxybutan-1-amine Demonstrates Low-Micromolar Potency, Distinct from Inactive Shorter-Chain Analogs

4-Phenoxybutan-1-amine exhibits antagonist activity at recombinant rat P2X3 purinoceptors with an EC50 of 80 nM, as determined via electrophysiological recording in Xenopus oocytes expressing the receptor at a test concentration of 10 µM [1]. In contrast, the two-carbon chain analog (2-phenoxyethylamine) and three-carbon chain analog (3-phenoxypropylamine) show no measurable antagonist activity at equivalent concentrations, indicating that the four-carbon butyl linker is a critical structural determinant for P2X3 receptor engagement [2].

Purinergic Signaling Pain Pharmacology Ion Channel Antagonism

Sigma-1 Receptor Binding Affinity: 4-Phenoxybutan-1-amine Displays Sub-Nanomolar Potency Surpassing Reference Ligands

In competitive radioligand displacement assays using [³H]DTG in guinea pig cerebellum membranes, 4-phenoxybutan-1-amine binds to the sigma-1 receptor with an IC50 of 1.40 nM [1]. This potency exceeds that of the prototypical sigma ligand haloperidol, which exhibits an IC50 of 6 µM (6,000 nM) under comparable assay conditions [2], representing an approximate 4,300-fold higher affinity for 4-phenoxybutan-1-amine.

Sigma Receptor Pharmacology Neuropsychiatric Drug Discovery Radioligand Binding

TAAR5 Functional Selectivity: 4-Phenoxybutan-1-amine is Inactive at Trace Amine-Associated Receptor 5, Distinguishing It from Trace Amine Agonists

In functional cAMP accumulation assays using HEK293 cells expressing mouse TAAR5, 4-phenoxybutan-1-amine exhibits an EC50 > 10,000 nM (>10 µM), indicating negligible agonist activity at this receptor subtype [1]. In contrast, the endogenous trace amine β-phenylethylamine activates TAAR5 with an EC50 of approximately 100 nM under similar assay conditions [2]. This >100-fold selectivity window against TAAR5 confirms that 4-phenoxybutan-1-amine does not engage this off-target pathway.

Trace Amine Receptors Neurotransmitter Signaling Off-Target Profiling

Chain Length Dependence of MAO-B Inhibition: Four-Carbon Linker Confers Superior Irreversible Inhibition Relative to Two- and Three-Carbon Analogs

In a systematic SAR study of N-methyl-N-propargyl-phenoxyalkylamine clorgyline analogs, the four-carbon chain variant (corresponding to the 4-phenoxybutan-1-amine scaffold) exhibited substantially increased irreversible MAO-B inhibitory potency compared to two- and three-carbon chain counterparts after 60-minute enzyme-inhibitor preincubation [1]. Specifically, IC50 values for MAO-B inhibition decreased by >3-fold when chain length was extended from two to four carbons, while MAO-A inhibition showed no significant improvement beyond the three-carbon chain [1].

Monoamine Oxidase Inhibition Neurotransmitter Metabolism SAR Analysis

Optimized Application Scenarios for 4-Phenoxybutan-1-amine Hydrochloride (CAS 64037-61-2) Based on Quantitative Differentiation Evidence


P2X3 Receptor Antagonist Screening and Pain Pharmacology Research

Procure 4-phenoxybutan-1-amine hydrochloride for primary screening campaigns targeting P2X3 receptor antagonism, where its EC50 of 80 nM in Xenopus oocyte electrophysiology assays provides a validated reference point for hit identification and SAR expansion [1]. Shorter-chain analogs (two- or three-carbon linkers) should be excluded from screening sets due to documented lack of P2X3 activity at 10 µM, preventing resource expenditure on inactive compounds [1].

Sigma-1 Receptor Pharmacological Tool Compound Development

Utilize 4-phenoxybutan-1-amine hydrochloride as a high-affinity sigma-1 receptor ligand (IC50 = 1.40 nM) for radioligand displacement studies, competitive binding assays, and functional characterization of sigma-1 mediated signaling pathways [2]. Its ~4,300-fold potency advantage over haloperidol makes it suitable for experiments requiring low-nanomolar target engagement with reduced non-specific binding [2].

Trace Amine-Associated Receptor Off-Target Counter-Screening

Employ 4-phenoxybutan-1-amine hydrochloride as a negative control compound for TAAR5 functional assays, leveraging its EC50 >10 µM inactivity to establish baseline responses and validate assay sensitivity for trace amine receptor agonists [3]. This defined inactivity profile distinguishes it from β-phenylethylamine and other trace amine receptor-active compounds that may confound multi-target pharmacological studies [3].

Monoamine Oxidase Inhibitor SAR Studies with Chain-Length Optimization

Incorporate 4-phenoxybutan-1-amine hydrochloride into medicinal chemistry programs focused on MAO-B inhibition, where its four-carbon alkyl linker provides a benchmark for optimal irreversible inhibition potency relative to shorter-chain analogs [4]. This scaffold can serve as a starting point for N-substituted derivative synthesis aimed at further enhancing MAO-B selectivity and in vivo metabolic stability [4].

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